N-(1,3-benzodioxol-5-yl)-2-{3-[(E)-(2-carbamothioylhydrazinylidene)methyl]-1H-indol-1-yl}acetamide
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3-[(E)-[(CARBAMOTHIOYLAMINO)IMINO]METHYL]-1H-INDOL-1-YL}ACETAMIDE is a complex organic compound that features a benzodioxole ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3-[(E)-[(CARBAMOTHIOYLAMINO)IMINO]METHYL]-1H-INDOL-1-YL}ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole ring, followed by the introduction of the indole moiety. The final step involves the formation of the acetamide linkage.
Benzodioxole Ring Formation: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Indole Moiety Introduction: The indole ring can be introduced via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Acetamide Linkage Formation: The final step involves the reaction of the benzodioxole-indole intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide linkage, potentially yielding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3-[(E)-[(CARBAMOTHIOYLAMINO)IMINO]METHYL]-1H-INDOL-1-YL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3-[(E)-[(CARBAMOTHIOYLAMINO)IMINO]METHYL]-1H-INDOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole ring but differs in the side chain structure.
N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine: Similar benzodioxole structure but with a different functional group.
N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides: Contains the benzodioxole ring but with different substituents.
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3-[(E)-[(CARBAMOTHIOYLAMINO)IMINO]METHYL]-1H-INDOL-1-YL}ACETAMIDE is unique due to its specific combination of the benzodioxole and indole moieties, along with the acetamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H17N5O3S |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-[(E)-(carbamothioylhydrazinylidene)methyl]indol-1-yl]acetamide |
InChI |
InChI=1S/C19H17N5O3S/c20-19(28)23-21-8-12-9-24(15-4-2-1-3-14(12)15)10-18(25)22-13-5-6-16-17(7-13)27-11-26-16/h1-9H,10-11H2,(H,22,25)(H3,20,23,28)/b21-8+ |
InChI Key |
BQYSURBFSOSCHY-ODCIPOBUSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)/C=N/NC(=S)N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)C=NNC(=S)N |
Origin of Product |
United States |
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